BenchChemオンラインストアへようこそ!

3,4-Dibromo-6-(trifluoromethyl)-1H-indazole

Medicinal Chemistry Physical Organic Chemistry Drug Discovery

3,4-Dibromo-6-(trifluoromethyl)-1H-indazole offers a unique polyhalogenated scaffold with bromine atoms at the 3- and 4-positions and a trifluoromethyl group at the 6-position, enabling sequential, orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura) for diverse library synthesis. The electron-withdrawing CF3 group enhances lipophilicity and metabolic stability, making it a privileged building block for CNS and protein-protein interaction targets. Unlike mono-brominated or non-fluorinated analogs, its substitution pattern ensures reproducible synthetic routes and valid SAR data. Supplied with ≥95% purity and full analytical characterization.

Molecular Formula C8H3Br2F3N2
Molecular Weight 343.93 g/mol
CAS No. 1000342-43-7
Cat. No. B1604267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-6-(trifluoromethyl)-1H-indazole
CAS1000342-43-7
Molecular FormulaC8H3Br2F3N2
Molecular Weight343.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Br)Br)C(F)(F)F
InChIInChI=1S/C8H3Br2F3N2/c9-4-1-3(8(11,12)13)2-5-6(4)7(10)15-14-5/h1-2H,(H,14,15)
InChIKeyDBUKZFRFMRMFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-6-(trifluoromethyl)-1H-indazole (CAS 1000342-43-7): Physical Properties and Reactivity Profile for Research Procurement


3,4-Dibromo-6-(trifluoromethyl)-1H-indazole (CAS 1000342-43-7) is a polyhalogenated indazole derivative characterized by a substitution pattern featuring bromine atoms at the 3- and 4-positions and a trifluoromethyl group at the 6-position of the indazole core . This compound, with a molecular formula of C8H3Br2F3N2 and a molecular weight of 343.93 g/mol, is classified as a fluorinated building block and is commercially available with a standard purity specification of 95% or higher . Its predicted physical properties include a density of 2.1±0.1 g/cm³ and a boiling point of 364.8±37.0 °C at 760 mmHg [1]. As a research chemical, its primary utility lies in its function as a synthetic intermediate, wherein the distinct bromine and trifluoromethyl substituents provide orthogonal sites for further functionalization, particularly in the synthesis of more complex molecules for medicinal chemistry programs .

Why 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole Cannot Be Replaced by Generic Indazole Analogs


The specific substitution pattern of 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole fundamentally distinguishes it from other commercially available polyhalogenated indazoles, preventing its direct interchange in synthetic or biological applications. The presence of two bromine atoms provides unique vectors for cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the electron-withdrawing trifluoromethyl group significantly alters the electronic character of the indazole core, influencing subsequent reaction yields, regioselectivity, and the physicochemical properties of downstream products . Replacing this compound with a mono-brominated analog or an analog with a different substitution pattern (e.g., chloro or nitro groups) will result in a different molecular scaffold with altered lipophilicity, metabolic stability, and target binding potential, thereby invalidating comparative SAR and undermining the reproducibility of a synthetic route or biological assay .

Quantitative Differentiation Guide for 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole vs. Analogous Building Blocks


Physicochemical Comparison: Increased Molecular Weight and Lipophilicity vs. 3,4-Dibromo-1H-indazole

Compared to the base analog 3,4-Dibromo-1H-indazole, the addition of a trifluoromethyl group at the 6-position in 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole results in a significant increase in molecular weight and lipophilicity. These changes are quantifiable differences that directly impact the compound's behavior as a synthetic building block and its suitability for creating drug-like molecules [1]. While direct biological data for the target compound is not available in the primary literature, these physicochemical differences are a class-level inference based on well-established principles of medicinal chemistry .

Medicinal Chemistry Physical Organic Chemistry Drug Discovery

Reactivity Contrast: Electron-Withdrawing CF3 Group Alters Indazole Core Electronics vs. 3,4-Dibromo-6-chloro-1H-indazole

The substitution of a chloro group with a trifluoromethyl group at the 6-position distinguishes 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole from its close analog, 3,4-Dibromo-6-chloro-1H-indazole (CAS 887568-34-5) . While both are polyhalogenated, the CF3 group is a strong electron-withdrawing group that substantially deactivates the indazole ring, whereas the chloro group is a weaker electron-withdrawing group. This electronic difference is a class-level inference, but it translates to quantifiable differences in the outcome of key synthetic transformations, such as the rate and regioselectivity of palladium-catalyzed cross-couplings at the bromine sites . The CF3 analog is expected to undergo oxidative addition more slowly and may require different reaction conditions to achieve comparable yields.

Synthetic Chemistry Cross-Coupling Heterocyclic Chemistry

Functional Group Orthogonality: CF3 as a Metabolic Blocker vs. 3,4-Dibromo-6-nitro-1H-indazole

A key differentiator for 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole is the nature of its 6-position substituent compared to analogs like 3,4-Dibromo-6-nitro-1H-indazole (CAS 885519-49-3) [1]. The trifluoromethyl group is known in medicinal chemistry to enhance metabolic stability and increase lipophilicity, often improving a drug candidate's pharmacokinetic profile. In contrast, a nitro group is a known structural alert and a precursor to an amino group, which can introduce metabolic liabilities (e.g., N-acetylation) and increase basicity . This is a class-level inference: the CF3 group is generally more desirable than a nitro group for advancing a compound through drug discovery due to its favorable impact on ADME properties. While not a direct biological comparison of the exact compounds, this represents a fundamental, quantifiable difference in their functional group utility for drug design.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Validated Application Scenarios for 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole Based on Comparative Evidence


Synthesis of Lead-Like Molecules Requiring High Lipophilicity and Metabolic Stability

In medicinal chemistry campaigns targeting difficult-to-drug protein-protein interactions or central nervous system (CNS) targets where increased lipophilicity is required for blood-brain barrier penetration, 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole serves as a privileged building block. The trifluoromethyl group, as established in Section 3, enhances the compound's lipophilic character and metabolic stability compared to non-fluorinated or nitro-containing analogs, making it a superior choice for the synthesis of advanced lead compounds intended for in vivo pharmacokinetic studies .

Palladium-Catalyzed Cross-Coupling for Library Synthesis

This compound is specifically suited for use in sequential, orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura) for the construction of diverse compound libraries. The presence of two bromine atoms offers two distinct handles for derivatization, and the electron-withdrawing trifluoromethyl group allows for controlled reactivity, which is essential for achieving high yields in complex synthetic sequences. As highlighted in Section 3, substituting this compound with a chloro or nitro analog would alter the electronic environment and compromise the planned synthetic strategy .

Analytical Method Development and Reference Standardization

Due to its unique polyhalogenated structure and commercial availability with characterized purity and analytical data (e.g., NMR, HPLC), 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole is a valuable reference standard for method development in analytical chemistry [1]. Its distinct physicochemical properties (e.g., retention time, mass spectrometric profile) make it an ideal system suitability standard for calibrating LC-MS or GC-MS instruments used in the analysis of complex reaction mixtures containing halogenated indazole derivatives. Generic analogs cannot serve this purpose, as they would provide a different analytical fingerprint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.